(6S)-3-Methyl-6-(thiophen-2-yl)-1,3-oxazinan-2-one

Process Chemistry Duloxetine Synthesis Cyclic Carbamate

(6S)-3-Methyl-6-(thiophen-2-yl)-1,3-oxazinan-2-one (CAS 654062-24-5) is a chiral 1,3-oxazinan-2-one derivative—a six-membered cyclic carbamate bearing an (S)-configured thiophen-2-yl substituent at the C6 position and an N-methyl group. With molecular formula C9H11NO2S, molecular weight 197.25 g/mol, LogP 2.20, and polar surface area (PSA) 57.78 Ų, this compound occupies a distinct physicochemical space within the oxazinanone family.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
CAS No. 654062-24-5
Cat. No. B12523229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6S)-3-Methyl-6-(thiophen-2-yl)-1,3-oxazinan-2-one
CAS654062-24-5
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCN1CCC(OC1=O)C2=CC=CS2
InChIInChI=1S/C9H11NO2S/c1-10-5-4-7(12-9(10)11)8-3-2-6-13-8/h2-3,6-7H,4-5H2,1H3/t7-/m0/s1
InChIKeyVKYUKASSGCLPJX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6S)-3-Methyl-6-(thiophen-2-yl)-1,3-oxazinan-2-one (CAS 654062-24-5): A Chiral Six-Membered Cyclic Carbamate for Asymmetric Synthesis and Pharmaceutical Intermediate Applications


(6S)-3-Methyl-6-(thiophen-2-yl)-1,3-oxazinan-2-one (CAS 654062-24-5) is a chiral 1,3-oxazinan-2-one derivative—a six-membered cyclic carbamate bearing an (S)-configured thiophen-2-yl substituent at the C6 position and an N-methyl group [1]. With molecular formula C9H11NO2S, molecular weight 197.25 g/mol, LogP 2.20, and polar surface area (PSA) 57.78 Ų, this compound occupies a distinct physicochemical space within the oxazinanone family . The compound is most prominently established as a key synthetic intermediate in the enantioselective manufacture of duloxetine hydrochloride, the serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant, where it serves as a cyclic carbamate-protected precursor to (S)-3-methylamino-1-(2-thienyl)-1-propanol [2].

Why Generic Substitution of (6S)-3-Methyl-6-(thiophen-2-yl)-1,3-oxazinan-2-one with In-Class Analogs Carries Quantifiable Process Risk


Within the 1,3-oxazinan-2-one class, substitution at the C6 position and the nature of the N-substituent jointly dictate both synthetic utility and downstream performance [1]. The open-chain amino alcohol (S)-N-methyl-3-hydroxy-3-(2-thienyl)-propanamine—the direct synthetic alternative—exhibits a crystallization yield of only ~30% and undergoes room-temperature phase change, whereas the cyclic oxazinan-2-one form achieves ~90% yield and remains physically stable at 60–80 °C [2]. Furthermore, the five-membered oxazolidin-2-one analogs (e.g., 4-(thiophen-2-yl)-1,3-oxazolidin-2-one, CAS 896131-72-9) deliver different stereochemical outcomes in enolate alkylation reactions due to ring-size-dependent conformational constraints [3]. Even the regioisomeric 3-(2-thienylmethyl)-1,3-oxazinan-2-one (CAS 93448-18-1), which shares the identical molecular formula C9H11NO2S, places the thiophene on the N-substituent rather than at C6, fundamentally altering both reactivity and chiral induction capacity [4]. These quantifiable differences make simple interchange of in-class compounds a high-risk decision for process chemistry and asymmetric synthesis applications.

Product-Specific Quantitative Evidence Guide: (6S)-3-Methyl-6-(thiophen-2-yl)-1,3-oxazinan-2-one vs. Closest Analogs and Alternatives


Synthetic Yield: 90% for the Cyclic Oxazinan-2-one vs. 30% for the Open-Chain Amino Alcohol Intermediate

In the enantioselective synthesis of duloxetine hydrochloride, the target compound (S)-3-methyl-6-(2-thienyl)-1,3-oxazinan-2-one (5) is prepared and subsequently converted to the final API. The patent KR20130051146A reports a direct, head-to-head yield comparison: the cyclic oxazinan-2-one (5) achieves a manufacturing yield in the range of approximately 90%, whereas the alternative open-chain intermediate (S)-N-methyl-3-hydroxy-3-(2-thienyl)-propanamine (13) yields only approximately 30% upon crystallization [1]. This three-fold yield differential is not marginal—it represents the difference between a commercially viable process and one that is economically prohibitive.

Process Chemistry Duloxetine Synthesis Cyclic Carbamate Yield Optimization

Thermal and Storage Stability: Stable at 60–80 °C vs. Room-Temperature Instability of the Open-Chain Alternative

The same patent KR20130051146A provides a direct comparison of physical stability under storage and handling conditions. The target oxazinan-2-one (5) is explicitly described as exhibiting unchanged physical properties upon storage at 60–80 °C. In contrast, the open-chain comparator (S)-N-methyl-3-hydroxy-3-(2-thienyl)-propanamine (13) undergoes phase change (physical property alteration) even at room temperature [1]. This stability profile is critical for large-scale manufacturing where intermediates may be stored or held at elevated temperatures during downstream processing.

Storage Stability Process Robustness Thermal Stability Intermediate Handling

Physicochemical Property Differentiation: LogP 2.20 and PSA 57.78 Ų vs. Phenyl Analog (6S)-3-Methyl-6-phenyl-1,3-oxazinan-2-one

The target compound has a measured/calculated LogP of 2.20 and PSA of 57.78 Ų as cataloged in the Chemsrc database . The closest phenyl-substituted analog, (6S)-3-methyl-6-phenyl-1,3-oxazinan-2-one, is expected to exhibit a lower LogP (estimated ~1.5–1.7) and a smaller PSA (~38.8 Ų) due to the replacement of the sulfur-containing thiophene with a phenyl ring. The thiophene-for-phenyl substitution increases both lipophilicity and polar surface area, which independently influence membrane permeability, metabolic stability, and protein binding in downstream applications [1]. This differentiated physicochemical profile means the thiophene-bearing oxazinan-2-one cannot be treated as a drop-in replacement for its phenyl analog in medicinal chemistry campaigns.

Lipophilicity Polar Surface Area Drug-likeness Physicochemical Profiling

Ring-Size-Dependent Stereochemical Outcome: Six-Membered Oxazinan-2-one vs. Five-Membered Oxazolidin-2-one in Enolate Alkylation

N-Acyl derivatives of 1,3-oxazinan-2-ones undergo stereoselective enolate alkylation reactions. Research by Davies et al. has demonstrated that the six-membered oxazinan-2-one framework provides distinct stereochemical outcomes compared to the five-membered Evans oxazolidin-2-one auxiliary [1]. Specifically, (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one exhibits higher stereoselectivities in enolate alkylation than the corresponding oxazolidin-2-one derivative . While this evidence is from a structurally related oxazinanone (not the target compound itself), it establishes a class-level principle: the six-membered ring imparts different conformational constraints and transition-state geometries compared to five-membered oxazolidinones, which is directly relevant when selecting between these heterocyclic scaffolds for asymmetric synthesis applications.

Chiral Auxiliary Asymmetric Synthesis Enolate Alkylation Stereoselectivity

Regioisomeric Differentiation: C6-Thiophenyl vs. N-Thiophenylmethyl Substitution Pattern in Isomeric Oxazinan-2-ones

The target compound places the thiophene substituent at the C6 position of the oxazinan-2-one ring, with an N-methyl group. A regioisomeric compound, 3-(2-thienylmethyl)-1,3-oxazinan-2-one (CAS 93448-18-1), shares the identical molecular formula C9H11NO2S and molecular weight (197.26 g/mol) but positions the thiophene as an N-thiophen-2-ylmethyl substituent [1]. This regioisomeric difference has profound consequences: C6-substitution preserves the ring nitrogen for N-acylation chemistry (essential for chiral auxiliary applications), whereas N-substitution blocks this reactive site. Furthermore, C6 chirality in the target compound provides a stereochemical handle adjacent to the ring oxygen, while the N-substituted regioisomer lacks this feature . These two compounds, despite being constitutional isomers with identical molecular formula and mass, are functionally non-interchangeable in any application requiring N-functionalization or C6-centered chirality.

Regioisomerism Structure-Activity Relationship Chiral Pool Synthetic Intermediate

Best Research and Industrial Application Scenarios for (6S)-3-Methyl-6-(thiophen-2-yl)-1,3-oxazinan-2-one Based on Quantitative Evidence


Enantioselective Duloxetine Hydrochloride Manufacturing: A High-Yield, Thermally Stable Cyclic Carbamate Intermediate

In the industrial production of duloxetine hydrochloride, the target compound (S)-3-methyl-6-(2-thienyl)-1,3-oxazinan-2-one (5) replaces the problematic open-chain amino alcohol intermediate (S)-N-methyl-3-hydroxy-3-(2-thienyl)-propanamine (13). The oxazinan-2-one delivers approximately 90% yield versus 30% for the open-chain form, and remains physically stable at 60–80 °C while the comparator undergoes phase change at room temperature [1]. This combination of 3-fold higher yield and thermal robustness directly reduces cost of goods and eliminates cold-chain storage requirements, making this the preferred intermediate for commercial-scale duloxetine synthesis .

Chiral Auxiliary for Asymmetric Enolate Alkylation: Six-Membered Ring Scaffold for Distinct Stereochemical Outcomes

N-Acyl derivatives of 1,3-oxazinan-2-ones, including the target compound class, are employed as chiral auxiliaries in stereoselective enolate alkylation and aldol reactions. The six-membered oxazinan-2-one framework provides stereochemical outcomes that are distinct from the widely used five-membered Evans oxazolidin-2-one auxiliaries [1]. For synthetic programs requiring a specific diastereomer that is inaccessible or poorly selective with oxazolidinone auxiliaries, procurement of a six-membered oxazinan-2-one scaffold with the appropriate C6 substituent (thiophen-2-yl in this case) is warranted.

Precursor to Chiral 3-Amino Alcohols via Hydrolytic Ring-Opening

The 1,3-oxazinan-2-one ring can be hydrolytically opened to yield chiral N-methyl-3-amino-1-propanol derivatives, which are valuable building blocks for pharmaceutical synthesis [1]. The C6 thiophen-2-yl substituent in the (S)-configuration ensures that ring-opening proceeds with retention of stereochemistry at the carbinol carbon, providing access to enantiomerically enriched (S)-3-methylamino-1-(2-thienyl)-1-propanol—a key intermediate not only for duloxetine but also for other thiophene-containing bioactive molecules .

Medicinal Chemistry Scaffold with Thiophene-Specific Physicochemical Properties

With a LogP of 2.20 and PSA of 57.78 Ų, the target compound occupies a property space that is detectably different from phenyl-substituted oxazinan-2-one analogs (estimated LogP ~1.5–1.7) [1]. For medicinal chemistry programs exploring structure-activity relationships (SAR) around the oxazinan-2-one core, the thiophene substituent introduces increased lipophilicity, altered electronic character (due to the sulfur atom), and a larger polar surface area relative to phenyl analogs . This differentiated profile supports its use as a specific probe in SAR campaigns where modulation of LogP and PSA is desired without altering the core heterocyclic scaffold.

Quote Request

Request a Quote for (6S)-3-Methyl-6-(thiophen-2-yl)-1,3-oxazinan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.